molecular formula C18H19NO2 B258802 2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl

2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl

Cat. No. B258802
M. Wt: 281.3 g/mol
InChI Key: KWSXXNUPDKKSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOM-BIPHEM, and it is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of DMOM-BIPHEM is not fully understood. However, it is believed that DMOM-BIPHEM acts as a charge transport material in organic semiconductors. DMOM-BIPHEM has a high electron affinity and low ionization potential, which makes it an excellent candidate for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DMOM-BIPHEM. However, it is believed that DMOM-BIPHEM is non-toxic and has low cytotoxicity. Therefore, it has potential applications in biomedical fields such as drug delivery and bioimaging.

Advantages and Limitations for Lab Experiments

DMOM-BIPHEM has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMOM-BIPHEM is also stable under normal laboratory conditions. However, DMOM-BIPHEM has some limitations. It has limited solubility in common organic solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for DMOM-BIPHEM research. One potential direction is the development of new organic semiconductors using DMOM-BIPHEM as a building block. Another potential direction is the use of DMOM-BIPHEM in biomedical applications such as drug delivery and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of DMOM-BIPHEM and its potential applications in various fields.
Conclusion:
In conclusion, DMOM-BIPHEM is a chemical compound that has potential applications in various fields such as organic electronics, optoelectronics, and material science. DMOM-BIPHEM is synthesized through a series of chemical reactions and has a high yield. DMOM-BIPHEM is believed to act as a charge transport material in organic semiconductors. DMOM-BIPHEM has limited solubility in common organic solvents, which can make it challenging to work with in some experiments. However, DMOM-BIPHEM has several advantages for lab experiments, including its stability under normal laboratory conditions. Future research directions for DMOM-BIPHEM include the development of new organic semiconductors and the use of DMOM-BIPHEM in biomedical applications.

Synthesis Methods

DMOM-BIPHEM is synthesized through a series of chemical reactions. The first step is the reaction between 2-bromo-4,4-dimethyl-2-oxazoline and 3-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction forms 2-(4,4-dimethyl-2-oxazolin-2-yl)-3-methoxyphenylboronic acid. The second step is the reaction between 2-(4,4-dimethyl-2-oxazolin-2-yl)-3-methoxyphenylboronic acid and 4-bromo-1-bromo-methylbenzene in the presence of a palladium catalyst. This reaction forms DMOM-BIPHEM.

Scientific Research Applications

DMOM-BIPHEM has potential applications in various fields such as organic electronics, optoelectronics, and material science. DMOM-BIPHEM is used as a building block for the synthesis of organic semiconductors. These organic semiconductors have potential applications in organic light-emitting diodes, organic field-effect transistors, and organic solar cells.

properties

Product Name

2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-(2-methoxy-6-phenylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C18H19NO2/c1-18(2)12-21-17(19-18)16-14(10-7-11-15(16)20-3)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3

InChI Key

KWSXXNUPDKKSLY-UHFFFAOYSA-N

SMILES

CC1(COC(=N1)C2=C(C=CC=C2OC)C3=CC=CC=C3)C

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC=C2OC)C3=CC=CC=C3)C

Origin of Product

United States

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